2-Nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis Precursor

One of the most prominent research applications of 2-nitrobenzaldehyde lies in its role as a versatile precursor for various organic compounds. Its reactive functional groups (aldehyde and nitro) allow for further chemical modifications, making it a building block for synthesizing a wide range of molecules. Some examples include:

- Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs): 2-Nitrobenzaldehyde serves as a starting material for the synthesis of numerous pharmaceutical intermediates and APIs. These molecules can possess various therapeutic properties and play a crucial role in drug development [].

- Dyes and Pigments: The presence of the nitro group makes 2-nitrobenzaldehyde a valuable precursor for the synthesis of diverse dyes and pigments, particularly azo dyes and aromatic compounds used in textile dyeing and printing [].

- Agrochemical Intermediates: In the field of agriculture, 2-nitrobenzaldehyde finds application as a starting material for the synthesis of certain intermediates used in the production of pesticides and herbicides [].

Research in Organic and Medicinal Chemistry

-Nitrobenzaldehyde is frequently employed in research related to organic and medicinal chemistry due to its unique properties. Here are some specific examples:

- Development of New Drugs and Pharmaceuticals: Researchers utilize 2-nitrobenzaldehyde in the exploration and development of novel drugs and pharmaceuticals. This is because the compound itself might possess potential medicinal properties, and it can also serve as a building block for synthesizing new drug candidates [].

- Study of Reaction Mechanisms: The reactive nature of 2-nitrobenzaldehyde makes it a suitable tool for studying reaction mechanisms in organic chemistry. Scientists can investigate how it interacts with other molecules and undergoes various chemical transformations to gain a deeper understanding of organic reactions [].

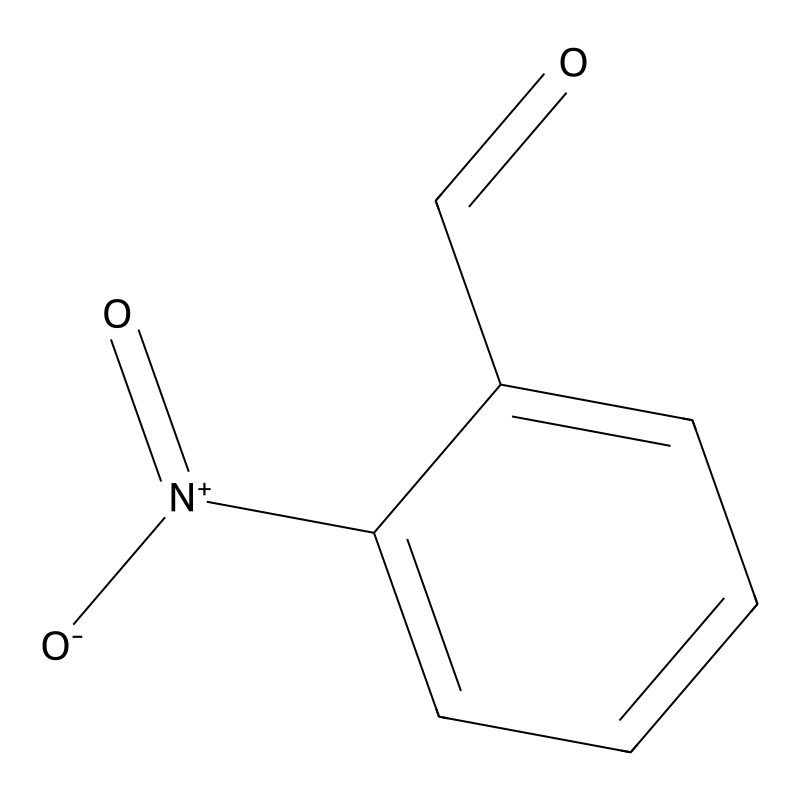

2-Nitrobenzaldehyde is an organic compound with the chemical formula . It is characterized by a nitro group () located at the ortho position relative to the aldehyde group (). This compound is one of three isomers of nitrobenzaldehyde, with the other two being meta- and para-nitrobenzaldehyde. The presence of both a nitro group and an aldehyde group makes 2-nitrobenzaldehyde a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals

2-Nitrobenzaldehyde is a mild irritant and can cause skin and eye irritation upon contact []. It is also harmful if inhaled and can irritate the respiratory tract []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Reduction Reactions: It can be reduced to yield 2-aminobenzaldehyde. This reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde.

- Schiff Base Formation: Reacting with primary amines leads to the formation of Schiff bases, which are important intermediates in organic synthesis.

- Sandmeyer Reaction: This reaction allows for the conversion of 2-nitrobenzaldehyde to 2-nitrobenzoic acid through diazotization followed by hydrolysis.

- Oxidation Reactions: Selenium dioxide can oxidize 2-nitrobenzaldehyde to form 2-nitrobenzoic acid

Research indicates that 2-nitrobenzaldehyde exhibits various biological activities. It has been studied for its potential as a photoremovable protecting group in photochemistry, particularly in drug photostability testing. Its photolysis can serve as a reliable actinometric method for measuring UV light doses . Additionally, studies suggest that it may possess antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms .

Several methods exist for synthesizing 2-nitrobenzaldehyde:

- Nitration of Benzaldehyde: This method typically yields a mixture of nitrobenzaldehydes, with 3-nitrobenzaldehyde being the predominant product. The ortho-isomer (2-nitrobenzaldehyde) is produced in lower yields due to positional selectivity issues during nitration .

- Nitration of Toluene: Toluene can be mono-nitrated at low temperatures to produce 2-nitrotoluene, which is then oxidized to yield 2-nitrobenzaldehyde. This method allows for higher selectivity towards the ortho product .

- Oxidation of 2-Nitrotoluene: This involves treating 2-nitrotoluene with potassium permanganate or other oxidizing agents in suitable solvents to convert it into 2-nitrobenzaldehyde .

- Alternative Routes: Other synthetic routes include halogenation followed by oxidation or using intermediates like 2-nitrophenylpyruvic acid .

2-Nitrobenzaldehyde serves as an important intermediate in several applications:

- Dye Production: It plays a crucial role in synthesizing indigo and other dyes used in textiles.

- Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents, particularly coronary-dilating drugs such as 1,4-dihydropyridines .

- Photochemistry: Its ability to act as a photoremovable protecting group makes it valuable in photochemical applications and drug testing methodologies .

Studies on the interaction of 2-nitrobenzaldehyde with environmental factors have shown its susceptibility to atmospheric degradation through processes such as photo-excitation and oxidation by hydroxyl radicals. These reactions are significant for understanding its environmental impact and behavior in atmospheric chemistry . Additionally, its interactions with titanium dioxide clusters have been explored for potential catalytic applications .

Similar compounds include:

- 3-Nitrobenzaldehyde

- 4-Nitrobenzaldehyde

- Benzaldehyde

- Nitrophenol

Comparison TableCompound Structure Notable Reactions/Uses Unique Features 2-Nitrobenzaldehyde Dye synthesis, pharmaceuticals Strong electrophilic character due to ortho nitro group 3-Nitrobenzaldehyde Less reactive than ortho isomer More stable due to less steric hindrance 4-Nitrobenzaldehyde Used in organic synthesis Least reactive among nitrobenzaldehydes Benzaldehyde Solvent, flavoring agent Lacks nitro group; more stable but less reactive

| Compound | Structure | Notable Reactions/Uses | Unique Features |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Dye synthesis, pharmaceuticals | Strong electrophilic character due to ortho nitro group | |

| 3-Nitrobenzaldehyde | Less reactive than ortho isomer | More stable due to less steric hindrance | |

| 4-Nitrobenzaldehyde | Used in organic synthesis | Least reactive among nitrobenzaldehydes | |

| Benzaldehyde | Solvent, flavoring agent | Lacks nitro group; more stable but less reactive |

The uniqueness of 2-nitrobenzaldehyde lies in its reactivity stemming from the proximity of the nitro group to the aldehyde function, making it a versatile building block for various chemical syntheses compared to its isomers and related compounds

2-Nitrobenzaldehyde is characterized by the molecular formula $$ \text{C}7\text{H}5\text{NO}_3 $$, with a molar mass of 151.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-nitrobenzaldehyde, and it is also recognized under the CAS registry number 552-89-6. The compound consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position relative to an aldehyde group (-CHO). This arrangement creates a planar, conjugated system with distinct electron-withdrawing effects from both substituents. The nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks and condensation reactions. The ortho arrangement of the nitro and aldehyde groups is critical to its reactivity. The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing further substitutions to the meta position, while the aldehyde group participates in electrophilic additions and oxidations. 2-Nitrobenzaldehyde was first synthesized in the late 19th century as part of early indigo dye production efforts. The Baeyer–Drewsen indigo synthesis (1882) utilized 2-nitrobenzaldehyde and acetone to produce indigo, marking its initial industrial relevance. However, direct nitration of benzaldehyde predominantly yielded the 3-nitro isomer, complicating its isolation. Early synthesis routes faced challenges due to isomer distribution and low yields. Key advancements include: Key Differences: Key Differences: Nitration of benzaldehyde typically yields a mixture dominated by 3-nitrobenzaldehyde (70–80%) due to the aldehyde group’s meta-directing nature. The ortho isomer accounts for 10–15%, while the para isomer is rarely formed (<5%). This distribution is attributed to steric hindrance and electronic effects, which favor meta substitution over ortho or para. Molecular Formula and Weight

Structural Characteristics

Position of Functional Groups

Historical Context

Discovery and Early Research

Development of Synthesis Methods

Isomeric Forms

Comparison with 3-Nitrobenzaldehyde

Property 2-Nitrobenzaldehyde 3-Nitrobenzaldehyde CAS Number 552-89-6 619-50-3 Melting Point 43.5°C 58–60°C Boiling Point 156°C (20 hPa) 210°C Regioselectivity Ortho substitution Meta substitution Comparison with 4-Nitrobenzaldehyde

Property 2-Nitrobenzaldehyde 4-Nitrobenzaldehyde CAS Number 552-89-6 619-50-3 Synthesis Oxidation of 2-nitrotoluene Oxidation of 4-nitrotoluene Reactivity High (ortho effect) Moderate (para effect) Isomeric Distribution in Nitration Reactions

Color and Crystalline Structure

2-Nitrobenzaldehyde appears as yellow to pale yellow needle-like crystals or crystalline powder [1] [2]. The compound exhibits a characteristic yellow color which is typical of aromatic nitro compounds [1] [3]. The crystalline form is described as having needle-like structure, and the compound can exist in an alpha crystalline form [3]. The appearance may vary from white to orange to green powder or crystals depending on purity and storage conditions [4] [5].

Organoleptic Properties

2-Nitrobenzaldehyde possesses a characteristic aromatic odor with benzaldehyde-like fragrance [1] [2]. The compound can volatilize with water vapor, indicating its ability to undergo steam distillation [1]. The odor is described as characteristic and mild in nature [6]. This organoleptic property is consistent with its aldehyde functional group which contributes to the distinctive fragrance profile.

Spectroscopic Characteristics

UV-Vis Absorption Spectra

The ultraviolet-visible absorption spectrum of 2-nitrobenzaldehyde has been measured in various solvents, particularly in the 290-420 nanometer region [7]. Studies have shown that the UV absorption spectrum of 2-nitrobenzaldehyde is broader than that of benzaldehyde, with larger absorption cross sections in this wavelength range [7]. This enhanced absorption is attributed to the contribution of the nitro group to the conjugated π system of benzaldehyde [7]. The spectrum exhibits poor vibronic structure and is hardly affected by the surrounding medium (vapor or solution) [8]. Moderate solvatochromic shifts of approximately 0.2 electron volts have been measured when transitioning between different solvents [8].

IR Spectroscopy

Infrared spectroscopic analysis of 2-nitrobenzaldehyde reveals characteristic absorption bands. The carbonyl stretching band appears at 1706 cm⁻¹ in carbon tetrachloride solution with an apparent molecular extinction coefficient of 600 [9]. Multiple FTIR spectra are available in spectral databases, showing comprehensive vibrational modes of the molecule [10]. The infrared spectrum provides information about the intramolecular interactions between the nitro and aldehyde functional groups, with studies examining whether these unusual spectral features indicate intramolecular hydrogen bonding or steric interactions [9].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-nitrobenzaldehyde. The ¹H NMR spectrum in deuterated chloroform shows the aldehyde proton signal at approximately 10.03 ppm, which is displaced by approximately 0.4 ± 0.1 ppm to lower field compared to the meta-isomer [9]. This downfield shift indicates interaction between the ortho-positioned nitro group and the aldehyde proton, though the magnitude suggests the absence of strong intramolecular hydrogen bonding [9]. Additional ¹H NMR data at 300 MHz shows signals in the aromatic region between 7.7-8.2 ppm for the benzene ring protons [11]. ¹³C NMR and ¹⁷O NMR spectra are also available in spectral databases, providing comprehensive structural characterization [10] [12].

Mass Spectrometry

Mass spectrometric analysis of 2-nitrobenzaldehyde shows a molecular ion peak at m/z 151, corresponding to its molecular weight [13] [11]. The electron impact mass spectrum at 75 eV shows significant fragmentation patterns with major fragment ions at m/z 121 (base peak, 100% intensity), m/z 93 (56.3%), m/z 65 (77.1%), m/z 51 (54.3%), and m/z 50 (34.5%) [13] [11]. The base peak at m/z 121 corresponds to the loss of the nitro group (NO₂, 30 mass units) from the molecular ion. The fragmentation pattern provides structural confirmation and is consistent with typical aromatic nitro compound behavior under electron impact conditions.

Thermodynamic Properties

Melting and Boiling Points

2-Nitrobenzaldehyde has a melting point in the range of 41.0-46.0°C, with various sources reporting slightly different values: 42-44°C [1], 43-46°C [14], and 44°C [4] [15]. The most commonly cited melting point is 44°C [4] [5] [15]. The boiling point varies significantly depending on pressure conditions. At atmospheric pressure, the boiling point is reported as 236°C [4] [5] [15], while under reduced pressure (23 mmHg), it boils at 153°C [1] [14]. At even lower pressure (3.1 kPa), the reduced pressure boiling point is 426.2 K (153.05°C) [16] [17].

Vapor Pressure and Volatility

2-Nitrobenzaldehyde exhibits relatively low vapor pressure due to its molecular structure and intermolecular interactions. At 153°C and 23 mmHg pressure, the vapor pressure is significant enough to allow distillation [3]. The compound has negligible vapor pressure at room temperature [18], with a vapor density greater than 1 (relative to air) [18]. The Antoine equation parameters for vapor pressure calculations are available: A = 4.94534, B = 2516.728, C = -37.276, valid for the temperature range 359.0-546.7 K [16]. The compound is volatile in steam, allowing for steam distillation processes [18].

Heat Capacity and Thermal Stability

The heat capacity of 2-nitrobenzaldehyde varies with temperature. Calculated gas-phase heat capacity values range from 232.64 J/mol×K at 591.72 K to 278.45 J/mol×K at 843.45 K [17]. The thermal stability of 2-nitrobenzaldehyde is moderate, with decomposition typically occurring at elevated temperatures. The compound exhibits autocatalytic decomposition phenomena, with decomposition onset temperatures close to 132°C under certain conditions [19]. This relatively low decomposition temperature compared to some aromatic compounds is attributed to the destabilizing effect of the ortho-nitro group. The enthalpy of vaporization is reported as 58.7-59.5 kJ/mol in the temperature range 453.0-468.5 K [17].

Solubility Properties

Solubility in Various Solvents

2-Nitrobenzaldehyde exhibits distinct solubility patterns across different solvent systems. The compound is insoluble in water [14] [20], with quantitative water solubility reported as extremely low at 0.002 g/100 g water at 25°C, increasing to 0.6951 g/100 g water at 66.9°C [3]. In organic solvents, 2-nitrobenzaldehyde shows high solubility: it is very soluble in acetone, benzene, diethyl ether, and ethanol [3]. The compound is sparingly soluble in chloroform [3]. It is freely soluble in alcohol, benzene, and ether [21], and shows solubility in organic solvents such as ethanol and acetone [6]. The poor water solubility is attributed to the hydrophobic aromatic ring system, while the good organic solvent solubility reflects favorable interactions with nonpolar and moderately polar organic media.

Partition Coefficients

The octanol-water partition coefficient (log P) for 2-nitrobenzaldehyde is reported as 1.74 at 25°C [1] and 1.407 using calculated methods [17]. These values indicate moderate lipophilicity, suggesting the compound has a greater affinity for organic phases compared to aqueous phases, but not to an extreme degree. The partition coefficient reflects the balance between the hydrophobic aromatic ring system and the polar nitro and aldehyde functional groups. This moderate lipophilicity is consistent with the compound's solubility behavior and suggests potential for bioaccumulation in fatty tissues, though not to the extent of highly lipophilic compounds.

Molecular Structure Characteristics

Bond Angles and Lengths

The molecular structure of 2-nitrobenzaldehyde has been characterized through X-ray crystallography and computational methods. Key bond lengths include the carbon-nitrogen bond (C-N) of approximately 1.414-1.433 Å and the nitrogen-oxygen bonds in the nitro group. The formyl carbon-oxygen double bond exhibits typical aldehyde characteristics. Bond angles in the aromatic ring maintain near-tetrahedral geometry with some distortion due to the substituent effects. Related nitrobenzaldehyde crystal structures show that bond lengths and angles are within normal ranges for aromatic compounds containing both nitro and aldehyde substituents [22].

Non-Coplanar Twisted Conformation

The molecular conformation of 2-nitrobenzaldehyde deviates significantly from planarity due to steric interactions between the ortho-positioned nitro and aldehyde groups. X-ray crystallographic evidence has established the presence of appreciable steric interactions and confirms a non-coplanar twisted conformation [9]. The nitro group is twisted by approximately 43.6° from the plane of the aromatic ring in related nitrobenzaldehyde structures [22]. This non-planarity is a direct consequence of the steric repulsion between the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group when both substituents occupy adjacent positions on the benzene ring.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (97%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Wong PT, Tang S, Cannon J, Chen D, Sun R, Lee J, Phan J, Tao K, Sun K, Chen B, Baker JR Jr, Choi SK. Photocontrolled Release of Doxorubicin Conjugated through a Thioacetal Photocage in Folate-Targeted Nanodelivery Systems. Bioconjug Chem. 2017 Dec 20;28(12):3016-3028. doi: 10.1021/acs.bioconjchem.7b00614. Epub 2017 Dec 6. PubMed PMID: 29148732.

3: Middel S, Panse CH, Nawratil S, Diederichsen U. Native Chemical Ligation Directed by Photocleavable Peptide Nucleic Acid (PNA) Templates. Chembiochem. 2017 Dec 5;18(23):2328-2332. doi: 10.1002/cbic.201700487. Epub 2017 Nov 2. PubMed PMID: 28987009.

4: Li Z, Li Z, Xu D. Simultaneous detection of four nitrofuran metabolites in honey by using a visualized microarray screen assay. Food Chem. 2017 Apr 15;221:1813-1821. doi: 10.1016/j.foodchem.2016.10.099. Epub 2016 Oct 24. PubMed PMID: 27979167.

5: Wang C, Qu L, Liu X, Zhao C, Zhao F, Huang F, Zhu Z, Han C. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry. J Sep Sci. 2017 Feb;40(3):671-676. doi: 10.1002/jssc.201600996. Epub 2017 Jan 13. PubMed PMID: 27935246.

6: Wong PT, Tang S, Cannon J, Mukherjee J, Isham D, Gam K, Payne M, Yanik SA, Baker JR Jr, Choi SK. A Thioacetal Photocage Designed for Dual Release: Application in the Quantitation of Therapeutic Release by Synchronous Reporter Decaging. Chembiochem. 2017 Jan 3;18(1):126-135. doi: 10.1002/cbic.201600494. Epub 2016 Nov 30. PubMed PMID: 27902870; PubMed Central PMCID: PMC5213739.

7: Gangu KK, Maddila S, Maddila SN, Jonnalagadda SB. Nanostructured Samarium Doped Fluorapatites and Their Catalytic Activity towards Synthesis of 1,2,4-Triazoles. Molecules. 2016 Sep 24;21(10). pii: E1281. doi: 10.3390/molecules21101281. PubMed PMID: 27669208.

8: Iacob AT, Drăgan M, Constantin S, Lupaşcu F, Confederat L, Buron F, Routier S, Profire L. EVALUATION OF ANTIOXIDANT ACTIVITY OF SOME IMINES DERIVATIVES OF L-ARGININE. Rev Med Chir Soc Med Nat Iasi. 2016 Apr-Jun;120(2):439-44. PubMed PMID: 27483732.

9: Chaves OA, Jesus CS, Cruz PF, Sant'Anna CM, Brito RM, Serpa C. Evaluation by fluorescence, STD-NMR, docking and semi-empirical calculations of the o-NBA photo-acid interaction with BSA. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Dec 5;169:175-81. doi: 10.1016/j.saa.2016.06.028. Epub 2016 Jun 18. PubMed PMID: 27376757.

10: Mahdavi M, Lotfi V, Saeedi M, Kianmehr E, Shafiee A. Synthesis of novel fused quinazolinone derivatives. Mol Divers. 2016 Aug;20(3):677-85. doi: 10.1007/s11030-016-9675-x. Epub 2016 May 21. PubMed PMID: 27209476.

11: Higaki T, Kitazawa H, Yamazoe S, Tsukuda T. Partially oxidized iridium clusters within dendrimers: size-controlled synthesis and selective hydrogenation of 2-nitrobenzaldehyde. Nanoscale. 2016 Jun 2;8(22):11371-4. doi: 10.1039/c6nr01460g. PubMed PMID: 27193739.

12: Möller FM, Kieß M, Braun D. Photochemical Microscale Electrophoresis Allows Fast Quantification of Biomolecule Binding. J Am Chem Soc. 2016 Apr 27;138(16):5363-70. doi: 10.1021/jacs.6b01756. Epub 2016 Apr 15. PubMed PMID: 27042755.

13: Wang X, Xie X, Cai Y, Yang X, Li J, Li Y, Chen W, He M. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016 Mar 10;21(3):340. doi: 10.3390/molecules21030340. PubMed PMID: 26978336.

14: Yellamanda B, Vijayalakshmi M, Kavitha A, Reddy DK, Venkateswarlu Y. Extraction and bioactive profile of the compounds produced by Rhodococcus sp. VLD-10. 3 Biotech. 2016 Dec;6(2):261. doi: 10.1007/s13205-016-0576-6. Epub 2016 Dec 10. Erratum in: 3 Biotech. 2018 Mar;8(3):145. PubMed PMID: 28330333; PubMed Central PMCID: PMC5149122.

15: Agrawal C, Sen S, Yadav S, Rai S, Rai LC. A Novel Aldo-Keto Reductase (AKR17A1) of Anabaena sp. PCC 7120 Degrades the Rice Field Herbicide Butachlor and Confers Tolerance to Abiotic Stresses in E. coli. PLoS One. 2015 Sep 15;10(9):e0137744. doi: 10.1371/journal.pone.0137744. eCollection 2015. PubMed PMID: 26372161; PubMed Central PMCID: PMC4570671.

16: Akbari Dilmaghani K, Nasuhi Pur F, Hatami Nezhad M. Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Iran J Pharm Res. 2015 Summer;14(3):693-9. PubMed PMID: 26330857; PubMed Central PMCID: PMC4518097.

17: Zhang Y, Qiao H, Chen C, Wang Z, Xia X. Determination of nitrofurans metabolites residues in aquatic products by ultra-performance liquid chromatography-tandem mass spectrometry. Food Chem. 2016 Feb 1;192:612-7. doi: 10.1016/j.foodchem.2015.07.035. Epub 2015 Jul 9. PubMed PMID: 26304390.

18: Sarkar S, Khan AT. Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy. Chem Commun (Camb). 2015 Aug 14;51(63):12673-6. doi: 10.1039/c5cc03369a. PubMed PMID: 26159632.

19: Abernethy GA. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(9):1416-30. doi: 10.1080/19440049.2015.1067724. Epub 2015 Jul 24. PubMed PMID: 26140456.

20: Kaufmann A, Butcher P, Maden K, Walker S, Widmer M. Determination of nitrofuran and chloramphenicol residues by high resolution mass spectrometry versus tandem quadrupole mass spectrometry. Anal Chim Acta. 2015 Mar 3;862:41-52. doi: 10.1016/j.aca.2014.12.036. Epub 2014 Dec 24. PubMed PMID: 25682427.